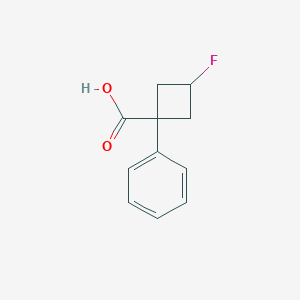

3-Fluoro-1-phenylcyclobutane-1-carboxylic acid

CAS No.: 1932284-81-5

Cat. No.: VC6591984

Molecular Formula: C11H11FO2

Molecular Weight: 194.205

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1932284-81-5 |

|---|---|

| Molecular Formula | C11H11FO2 |

| Molecular Weight | 194.205 |

| IUPAC Name | 3-fluoro-1-phenylcyclobutane-1-carboxylic acid |

| Standard InChI | InChI=1S/C11H11FO2/c12-9-6-11(7-9,10(13)14)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,14) |

| Standard InChI Key | BHENDRRGGBDHDW-HOMQSWHASA-N |

| SMILES | C1C(CC1(C2=CC=CC=C2)C(=O)O)F |

Introduction

Structural and Chemical Properties

3-Fluoro-1-phenylcyclobutane-1-carboxylic acid (C₁₁H₁₁FO₂, MW 194.21 g/mol) consists of a cyclobutane ring substituted at the 1-position with both a phenyl group and a carboxylic acid moiety, while the 3-position bears a fluorine atom . The stereochemistry of the molecule significantly influences its physical and chemical behavior. For example, the (1r,3r)-stereoisomer, commercially available from Sigma-Aldrich (CAS 1932284-81-5), exhibits distinct spatial arrangements that affect its reactivity and intermolecular interactions .

Table 1: Comparative Properties of Cyclobutane Carboxylic Acid Derivatives

The compound’s InChIKey (BHENDRRGGBDHDW-HOMQSWHASA-N) and SMILES (C1C(CC1(C2=CC=CC=C2)F)C(=O)O) reflect its stereospecific configuration. Its fluorinated cyclobutane core introduces electronic effects, such as increased ring strain and dipole moments, which influence solubility and stability .

Synthesis and Stereochemical Considerations

The (1r,3r)-isomer’s synthesis likely involves asymmetric hydrogenation or enzymatic resolution, given its commercial availability in enantiomerically pure form . X-ray crystallography and NMR spectroscopy are critical for confirming stereochemistry, as misassignment can lead to significant discrepancies in biological activity.

Future Directions

Further research should prioritize:

-

Stereoselective Synthesis: Developing scalable methods for enantiomerically pure batches.

-

Biological Profiling: Screening against disease-relevant targets, such as kinases or GPCRs.

-

Computational Studies: Modeling interactions to predict pharmacokinetic properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume